2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
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Description
2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H14FN5O2 and its molecular weight is 363.352. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their antitubercular activity , suggesting that they may target Mycobacterium tuberculosis
Mode of Action
It’s suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target . This might hint at the compound’s ability to interact with its targets.
Biochemical Pathways
The compound’s structural similarity to other pyrazolo[3,4-d]pyrimidines suggests that it may affect similar biochemical pathways. These could include pathways involved in bacterial cell wall synthesis or DNA replication, which are common targets of antitubercular drugs.
Pharmacokinetics
It’s noted that similar compounds have a clogp value less than 4 and molecular weight < 400 , which are favorable properties for drug-likeness and bioavailability.
Result of Action
Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis , suggesting that this compound may also have antitubercular activity.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQYSWBECSLROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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